Piromidic acid
Overview
Description
Piromidic acid is a quinolone antibiotic known for its effectiveness against a variety of bacterial infections. It is a synthetic compound with the chemical formula C14H16N4O3 and a molar mass of 288.307 g·mol−1 . This compound is particularly noted for its activity against gram-negative bacteria and some gram-positive bacteria .
Mechanism of Action
Target of Action
Piromidic acid primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription .
Mode of Action
This compound inhibits the function of bacterial DNA gyrase . By binding to the gyrase-DNA complex, it induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .
Biochemical Pathways
It is known that the drug interferes with the dna replication process by inhibiting the action of dna gyrase . This inhibition disrupts the supercoiling of bacterial DNA, which is a crucial step in DNA replication and transcription .
Pharmacokinetics
It is known that the activity of this compound is scarcely affected by the addition of serum, sodium cholate, or change of medium ph .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By inducing breaks in the DNA strands and preventing the replication process, this compound causes the death of bacterial cells .
Action Environment
The activity of this compound is influenced by several environmental factors. It is scarcely affected by the addition of serum, sodium cholate, or change of medium pH, but is subject to the influence of inoculum size . This suggests that the drug’s action, efficacy, and stability may vary depending on the specific conditions in which it is used.
Biochemical Analysis
Biochemical Properties
Piromidic acid plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and growth . The interaction between this compound and these enzymes is characterized by the formation of a stable complex that halts the enzymatic activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, this compound has been shown to cause minimal cytotoxicity, making it a relatively safe antibiotic for clinical use . It influences cell signaling pathways by inhibiting the activity of bacterial enzymes, thereby preventing the propagation of bacterial infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial DNA gyrase and topoisomerase IV enzymes . This binding inhibits the enzymatic activity, preventing the supercoiling and relaxation of bacterial DNA . As a result, DNA replication and transcription are halted, leading to bacterial cell death . The inhibition of these enzymes is achieved through the formation of a stable complex between this compound and the enzyme-DNA complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its antibacterial activity over time, with no significant loss of efficacy . Prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and appropriate usage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed . The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydroxylation and glucuronidation . These metabolic pathways involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate the conversion of this compound into its metabolites . The metabolites are then excreted through the urine and bile . The metabolic pathways of this compound are crucial for its elimination from the body and play a role in determining its pharmacokinetic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its uptake and distribution within the body . The compound is well-absorbed in the gastrointestinal tract and is distributed to various tissues, including the liver, kidneys, and urinary tract . The distribution of this compound is influenced by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, this compound targets the DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm and associated with the bacterial chromosome . The compound’s localization is facilitated by its ability to diffuse across the bacterial cell membrane and bind to its target enzymes . This subcellular localization is essential for its antibacterial activity and effectiveness in treating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piromidic acid is synthesized through a series of chemical reactions involving pyridopyrimidine derivatives. The synthesis typically involves the incorporation of a piperazinyl side chain into the main quinolone skeleton . The reaction conditions often include the use of solvents like dimethylformamide and methanol, and the process may involve heating and constant stirring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Piromidic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone structure, potentially altering its antibacterial properties.
Reduction: Reduction reactions can affect the functional groups attached to the quinolone core.
Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with potentially different antibacterial activities .
Scientific Research Applications
Piromidic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial DNA gyrase, an enzyme critical for DNA replication.
Medicine: Explored for its potential in treating urinary tract infections and other bacterial infections.
Industry: Used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Comparison with Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Pipemidic Acid: A derivative of piromidic acid with enhanced activity against certain gram-negative bacteria.
Norfloxacin and Ofloxacin: More advanced quinolone antibiotics with broader spectra of activity.
Uniqueness: this compound is unique in its specific activity against certain bacterial strains and its structural features that allow for effective inhibition of DNA gyrase. Its effectiveness against both gram-negative and some gram-positive bacteria makes it a valuable compound in the study of antibacterial agents .
Properties
IUPAC Name |
8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIMBBZXSXFZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045424 | |
Record name | Piromidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045424 | |
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Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19562-30-2 | |
Record name | Piromidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19562-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piromidic acid [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019562302 | |
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Record name | Piromidic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13744 | |
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Record name | piromidic acid | |
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Record name | piromidic acid | |
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Record name | Piromidic acid | |
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Record name | Piromidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.223 | |
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Record name | PIROMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I12WH4EWF | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of piromidic acid?
A1: this compound (8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) exerts its antibacterial activity by inhibiting bacterial DNA gyrase . DNA gyrase is a crucial enzyme responsible for the supercoiling of bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.
Q2: Are there any downstream effects on bacterial cells following this compound treatment?
A2: Yes, the inhibition of DNA gyrase by this compound triggers a cascade of events within bacterial cells . These include the disruption of DNA replication and transcription processes, ultimately leading to bacterial cell death. This compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H16N4O3, and its molecular weight is 288.3 g/mol .
Q4: Are there any specific spectroscopic data available for this compound?
A4: Yes, spectroscopic data, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectra, have been instrumental in characterizing this compound and its metabolites . These techniques provide valuable information about the functional groups present in the molecule, its electronic transitions, and its fragmentation pattern, aiding in structural elucidation and identification.
Q5: How do structural modifications of this compound affect its antibacterial activity?
A5: Research has shown that the antibacterial activity of this compound and related pyrido[2,3-d]pyrimidine derivatives is significantly influenced by substitutions at the 8-position . For instance, 8-ethyl and 8-vinyl substitutions tend to enhance activity against gram-negative bacteria, including Pseudomonas aeruginosa. Furthermore, the presence of a piperazinyl group at position 2 has been associated with increased potency .
Q6: Are there any structural modifications that lead to improved potency or selectivity for specific bacterial species?
A6: Yes, certain structural modifications of this compound can influence its potency and selectivity. For example, the introduction of fluorine atoms and specific piperazinyl substituents has been shown to enhance the activity of newer-generation quinolones against a broader spectrum of bacteria, including Gram-negative and Gram-positive pathogens .
Q7: How stable is this compound under various conditions, such as different pH levels or temperatures?
A7: While specific stability data for various conditions might require further investigation, this compound's structure suggests potential sensitivity to extreme pH levels due to its carboxylic acid and tertiary amine groups .
Q8: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A8: Researchers have investigated the formation of inclusion complexes with dimethyl-β-cyclodextrin (DM-β-CyD) to enhance the dissolution rate of this compound . The inclusion complex, prepared by coprecipitation and neutralization techniques, showed significantly improved dissolution characteristics compared to the free drug.
Q9: What is the pharmacokinetic profile of this compound in various species?
A9: this compound exhibits rapid absorption and distribution in various species, including goldfish, rats, and humans, after oral administration , , . It is partly metabolized into active metabolites, primarily hydroxylated derivatives (α-OHPA and β-OHPA), and inactive glucuronide conjugates. These metabolites are primarily excreted in the bile and urine.
Q10: How does the pharmacokinetic profile of this compound change in the presence of PCB exposure?
A10: Studies in carp have shown that pre-exposure to polychlorinated biphenyls (PCBs) can significantly affect the pharmacokinetics of this compound . PCB exposure induces drug-metabolizing enzymes, leading to a faster elimination of this compound from the body. This effect highlights the potential for environmental contaminants to alter drug efficacy.
Q11: Does the temperature influence the pharmacokinetics of this compound in fish?
A11: Yes, temperature significantly impacts the pharmacokinetics of this compound in fish species like black rockfish and olive flounder , . Higher temperatures generally lead to faster absorption and elimination rates, impacting the drug's residence time in the fish. This temperature dependency necessitates careful consideration of dosage regimens in aquaculture settings.
Q12: What is the in vitro efficacy of this compound against common fish pathogens?
A12: this compound demonstrates potent in vitro activity against a broad spectrum of fish pathogens, including Aeromonas hydrophila, Vibrio spp., Pasteurella piscicida, Edwardsiella tarda, and Streptococcus sp. , . This broad-spectrum activity makes it a valuable candidate for treating various bacterial infections in fish.
Q13: How effective is this compound in treating Escherichia coli diarrhea in piglets?
A13: Studies have shown that oral administration of this compound effectively controls E. coli diarrhea in piglets . The treatment reduces the viable E. coli count in the duodenum, promotes healing of the duodenal lesion, and alleviates diarrhea symptoms.
Q14: What are the known mechanisms of resistance to this compound in bacteria?
A15: Resistance to this compound can arise through mutations in the bacterial DNA gyrase gene (gyrA), reducing the enzyme's sensitivity to inhibition . Additionally, bacteria can develop resistance by acquiring mutations in genes encoding efflux pumps, which actively remove the drug from the cell, reducing its intracellular concentration and effectiveness.
Q15: Does cross-resistance exist between this compound and other quinolone antibiotics?
A16: Yes, cross-resistance can occur between this compound and other quinolone antibiotics, particularly those sharing similar mechanisms of action, such as nalidixic acid . Mutations in the DNA gyrase gene or those affecting drug efflux pumps can confer resistance to multiple quinolones simultaneously. This cross-resistance phenomenon underscores the importance of monitoring resistance patterns and implementing strategies to mitigate its development and spread.
Q16: What are the potential toxicological effects of this compound?
A17: this compound has been associated with rare instances of acute interstitial nephritis in humans, primarily when used in combination with other medications .
Q17: Are there any specific safety concerns regarding the use of this compound in young animals?
A18: Studies in beagle dogs have indicated that this compound administration, particularly at higher doses, can lead to arthropathy in immature animals around three months old . The arthropathy is characterized by abnormalities in diarthrodial joints, with increased synovial fluid and blister formation under the articular cartilage. Notably, this effect appears to be age-dependent, as younger and older dogs did not exhibit the same susceptibility.
Q18: What analytical methods are commonly employed to detect and quantify this compound residues in various matrices?
A19: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV and fluorescence detection, is widely used to determine this compound residues in fish, meat, and other biological matrices , , . The choice of detection method depends on the analyte's properties and the desired sensitivity. Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for residue analysis , .
Q19: Are there any rapid screening methods available for detecting this compound residues?
A20: Yes, disk assay methods using specific microorganisms, such as Bacillus subtilis, Micrococcus luteus, and Bacillus cereus, have been explored for the rapid screening of this compound residues in fish tissue . These methods rely on the sensitivity of different microbial strains to various families of antibacterial agents, offering a relatively quick and cost-effective way to screen for residues before more confirmatory analyses.
Q20: What techniques are used to confirm the identity of this compound in complex matrices?
A21: Gas chromatography-mass spectrometry (GC-MS) is often employed to confirm the identity of this compound residues, particularly after initial detection and quantification by other methods , . The technique involves separating the analyte based on its volatility and then identifying it based on its unique fragmentation pattern. GC-MS provides a high level of confidence in analyte identification, even in complex matrices.
Q21: What is the distribution of this compound in male rat genital organs compared to other antimicrobial agents?
A22: In male rats, this compound reaches a higher concentration in prostatic tissues compared to the serum after oral administration, but this concentration is lower than that of nalidixic acid . Interestingly, concentrations in the epididymis and testis remain low, suggesting a potential blood-testis barrier that limits drug penetration.
Q22: Can this compound be used to study microbial populations in environmental samples?
A23: this compound, along with other DNA gyrase inhibitors like nalidixic acid and ciprofloxacin, can be used in conjunction with substrate-responsive direct viable counting to study microbial populations in environmental samples , . This approach allows for the identification and quantification of viable but non-culturable bacteria, offering valuable insights into microbial diversity and function in various ecosystems.
Q23: Are there any applications of this compound in understanding the interaction between antibacterials and the human body?
A24: While this compound itself may not be directly used, its close relationship to other piperazinoquinolone antibacterial agents makes it a relevant model compound for studying drug-receptor interactions . Research suggests that some quinolones, acting as GABA antagonists, might induce a high-affinity binding site for certain anti-inflammatory agents.
Q24: What is the current state of analytical methods for this compound and similar compounds?
A25: Recent reviews highlight the continuous development and refinement of analytical methods for this compound and related quinolone antibacterials , . These advancements focus on improving sensitivity, selectivity, and speed of analysis, particularly for trace residue determination in complex matrices like food and environmental samples.
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